molecular formula C8H18N2 B2495941 (3R,4S)-N,N,3-Trimethylpiperidin-4-amine CAS No. 1807941-90-7

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine

Cat. No.: B2495941
CAS No.: 1807941-90-7
M. Wt: 142.246
InChI Key: FZVOPHDUSUCYND-SFYZADRCSA-N
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Description

(3R,4S)-N,N,3-Trimethylpiperidin-4-amine is a chiral, substituted piperidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic building block for the development of novel pharmacologically active molecules. The specific stereochemistry of the (3R,4S)-isomer is particularly significant, as subtle changes in the stereochemistry of piperidine cores are well-documented to dramatically influence a compound's binding affinity, selectivity, and overall biological activity . The piperidine scaffold is a privileged structure in pharmaceuticals, and its substituted derivatives are frequently employed in research aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, dimethylated and trimethylated piperidine amines are key structural motifs explored in the optimization of inhibitors for various therapeutic targets, such as the Large Tumor Suppressor kinases LATS1/2 and the transcriptional repressor BCL6 . Research into these areas has implications for regenerative medicine and oncology, respectively. Furthermore, the incorporation of a tertiary amine group can critically impact a molecule's lipophilicity and basicity, which are key parameters for fine-tuning membrane permeability and metabolic stability . This makes this compound a crucial intermediate for researchers conducting structure-activity relationship (SAR) studies to create potent and selective probes or therapeutics. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Handling should be performed by trained professionals in a laboratory setting, in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-N,N,3-trimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVOPHDUSUCYND-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization and Elucidation of 3r,4s N,n,3 Trimethylpiperidin 4 Amine

Elucidation of Absolute and Relative Stereochemical Configurations

The nomenclature (3R,4S)-N,N,3-Trimethylpiperidin-4-amine itself defines both the absolute and relative stereochemistry of the molecule. It indicates the presence of two chiral centers on the piperidine (B6355638) ring at positions 3 and 4.

Absolute Configuration : The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) configuration at each stereocenter. For this compound, the stereocenter at carbon 3 has an (R) configuration, and the stereocenter at carbon 4 has an (S) configuration. This specific arrangement is unique to this enantiomer and its mirror image would be the (3S,4R) enantiomer.

Relative Stereochemistry : The relative arrangement of the substituents on the piperidine ring is described as either cis or trans. In the (3R,4S) configuration, the methyl group at position 3 and the dimethylamino group at position 4 are on opposite sides of the piperidine ring's average plane when the ring is in its preferred chair conformation. This arrangement is defined as a trans configuration. Conversely, a cis configuration would have these groups on the same side of the ring, corresponding to (3R,4R) or (3S,4S) stereochemistry. Therefore, the (3R,4S) designation inherently specifies a trans relative stereochemistry.

The elucidation of these configurations requires sophisticated analytical techniques capable of probing the three-dimensional structure of the molecule.

Methodologies for Stereochemical Assignment in Substituted Piperidines

A combination of spectroscopic and crystallographic techniques is typically employed to experimentally confirm the stereochemical assignments of substituted piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) NMR, is a powerful tool for determining the relative stereochemistry of cyclic systems like piperidines. The key parameters are the coupling constants (J-values) between adjacent protons, which are dependent on the dihedral angle between them, as described by the Karplus equation.

In a chair conformation, which is the most stable for a piperidine ring, the relative orientation of substituents can be inferred from the coupling patterns of the ring protons. For a trans-3,4-disubstituted piperidine like the (3R,4S) isomer, the substituents prefer to occupy equatorial positions to minimize steric hindrance. This results in the protons at C3 and C4 being in axial positions. The coupling between these two axial protons (³J_ax-ax) is typically large (10-13 Hz). In contrast, a cis isomer would have one axial and one equatorial substituent, leading to a smaller axial-equatorial (³J_ax-eq) or equatorial-equatorial (³J_eq-eq) coupling constant (2-5 Hz).

Interactive Data Table: Plausible ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Atom Position¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-2ax~2.95ddd, J ≈ 12.0, 11.5, 3.0C-2: ~55.2
H-2eq~3.10dt, J ≈ 12.0, 2.5
H-3~2.15mC-3: ~38.5
H-4~2.40ddd, J ≈ 11.5, 10.5, 4.0C-4: ~65.8
H-5ax~1.60qd, J ≈ 12.5, 4.0C-5: ~25.1
H-5eq~1.85dt, J ≈ 12.5, 3.0
H-6ax~2.20td, J ≈ 12.0, 3.0C-6: ~46.9
H-6eq~2.80dt, J ≈ 12.0, 2.5
N-CH₃~2.25sN-CH₃: ~42.3
3-CH₃~0.95d, J ≈ 7.03-CH₃: ~15.4
N(CH₃)₂~2.30sN(CH₃)₂: ~41.5

Single-Crystal X-ray Diffraction

The most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density in the crystal, allowing for the exact placement of each atom in space. For chiral molecules, when anomalous dispersion effects are properly measured, the absolute configuration can be determined unambiguously. The resulting crystal structure confirms the trans orientation of the substituents and the (R) and (S) configurations at C3 and C4, respectively.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. It has become a powerful alternative to X-ray crystallography for determining the absolute configuration, especially for non-crystalline samples. The process involves measuring the experimental VCD spectrum of one enantiomer and comparing it to a theoretically calculated spectrum for a known configuration (e.g., 3R,4S) obtained through density functional theory (DFT) calculations. A match between the experimental and calculated spectra confirms the absolute configuration of the sample.

Techniques for the Assessment and Confirmation of Enantiomeric and Diastereomeric Purity

Once the stereochemistry is assigned, it is crucial to determine the purity of the specific stereoisomer. This involves quantifying the presence of other stereoisomers (the (3S,4R) enantiomer and the cis diastereomers). Chiral chromatography is the primary technique for this assessment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are commonly used for the separation of amine-containing compounds. By developing a suitable method, the (3R,4S) enantiomer can be separated from its (3S,4R) mirror image. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess (ee). Diastereomers, having different physical properties, are often separable on standard achiral HPLC columns, but chiral columns can also be used to separate all four possible stereoisomers in a single run.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. Chiral SFC has emerged as a powerful, often faster, and more environmentally friendly alternative to HPLC for enantiomeric separations. The principles are similar to chiral HPLC, employing CSPs to achieve separation. The high diffusion rates and low viscosity of supercritical fluids can lead to higher efficiency and faster analysis times.

Interactive Data Table: Representative Chiral Chromatographic Separation of this compound Stereoisomers
StereoisomerHypothetical Retention Time (min)Resolution (Rs)Purity Assessment
(3S,4S) - cis5.2-Diastereomeric Purity
(3R,4R) - cis5.82.1Diastereomeric Purity
(3R,4S) - trans7.14.5Target Isomer
(3S,4R) - trans8.53.8Enantiomeric Purity (ee)

Conditions: Hypothetical separation on a Chiralpak® polysaccharide-based column with a mobile phase of n-hexane and isopropanol with a small amount of an amine modifier.

Advanced Synthetic Methodologies for 3r,4s N,n,3 Trimethylpiperidin 4 Amine and Its Stereoisomers

Asymmetric Synthesis Strategies for Enantiopure Piperidine (B6355638) Scaffolds

Chiral Auxiliary-Mediated Approaches to (3R,4S)-N,N,3-Trimethylpiperidin-4-amine Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For the synthesis of 3,4-disubstituted piperidines, a common strategy involves the diastereoselective alkylation of a chiral imine derived from a 4-piperidone.

One established method utilizes (S)-1-phenylethylamine as a chiral auxiliary. The synthesis begins with the condensation of an N-protected-4-piperidone with (S)-1-phenylethylamine to form a chiral imine. This imine is then deprotonated with a strong base, such as lithium diethylamide, to generate a chiral enamine. Subsequent alkylation of this intermediate with a methyl halide introduces the methyl group at the C-3 position. The steric hindrance imposed by the chiral auxiliary directs the electrophile to attack from a specific face, leading to high diastereoselectivity. Finally, hydride reduction or catalytic hydrogenation of the resulting imine and removal of the chiral auxiliary yields the desired chiral cis-3-methyl-4-aminopiperidine scaffold. researchgate.net This approach provides a reliable route to the cis diastereomer, which is the required configuration for the target molecule.

Another approach employs carbohydrate-based auxiliaries. For instance, N-galactosylation of 2-pyridone can be used to create a chiral scaffold where subsequent stereoselective manipulations, including nucleophilic additions and enolate alkylations, can be performed to build the substituted piperidine ring with high stereocontrol. researchgate.net

Enantioselective Catalysis in the Construction of Chiral Piperidine Rings

Enantioselective catalysis offers a powerful and atom-economical method for creating chiral centers. Transition metal catalysts paired with chiral ligands are frequently employed to achieve high levels of stereocontrol in the synthesis of piperidine rings.

A prominent strategy is the asymmetric hydrogenation of a suitably functionalized pyridine or tetrahydropyridine precursor. For example, a tetrasubstituted fluoroalkene, derived from 3-fluoropyridin-4-amine, can undergo highly regio-, chemo-, and enantioselective asymmetric hydrogenation. acs.org The use of a rhodium catalyst, such as [Rh(NBD)₂]BF₄, in combination with a chiral phosphine ligand like a Walphos derivative, can achieve high enantiomeric excess (>99% ee) in forming the cis-4-amino-3-fluoropiperidine. acs.org A similar strategy, involving the asymmetric hydrogenation of a pyridinium salt or an enamine derived from a 3-methyl-4-oxopiperidine precursor, could be envisioned to establish the (3R,4S) stereochemistry of the target molecule.

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents another innovative route, providing access to a wide variety of enantioenriched 3-substituted piperidines. nih.govacs.org Furthermore, copper-catalyzed asymmetric intramolecular cyclization reactions, such as the aminoboration of hydroxylamine esters, have proven effective for the enantioselective synthesis of cis-2,3-disubstituted piperidines, a methodology that could be adapted for 3,4-disubstituted systems. nih.gov

Table 1: Examples of Catalyst Systems for Enantioselective Piperidine Synthesis

Catalytic Method Catalyst / Ligand Substrate Type Stereochemical Outcome Reference
Asymmetric Hydrogenation [Rh(NBD)₂]BF₄ / Walphos 003 Tetrasubstituted Fluoroalkene High ee (>99%) for cis product acs.org
Asymmetric Carbometalation [Rh(cod)(OH)]₂ / Chiral Diene Dihydropyridine High ee for 3-substituted product nih.govacs.org
Asymmetric Aminoboration Cu(CH₃CN)₄PF₆ / (S,S)-Ph-BPE Unsaturated Hydroxylamine Ester High ee (up to 96%) for cis product nih.gov

Stereodivergent Syntheses of Diastereomeric N,N,3-Trimethylpiperidin-4-amines

A powerful synthetic program allows for the selective synthesis of any diastereomer of a multi-centered chiral molecule. For 3,4-disubstituted piperidines, distinct strategies can be employed to favor either the cis or trans isomer. The target compound, this compound, possesses a cis relationship between the C3-methyl and C4-amino groups. In contrast, the key piperidine intermediate for the Janus kinase inhibitor Tofacitinib is the trans (3R,4R) diastereomer. youtube.comrsc.org

The synthesis of the cis isomer often relies on methods such as the chiral auxiliary-directed alkylation described previously researchgate.net or the regioselective ring-opening of a cis-3,4-epoxipiperidine precursor. google.com Conversely, routes to the trans isomer frequently start from 3-amino-4-methylpyridine, where catalytic hydrogenation of the pyridine ring often yields a mixture of diastereomers, from which the trans product can be isolated or favored under specific conditions. youtube.com The stereochemical outcome of the reduction of a 3-methyl-4-oxopiperidine precursor is also highly dependent on the choice of reducing agent and reaction conditions, allowing for selective access to either the cis or trans amino alcohol precursor. This divergence in synthetic pathways underscores the ability to selectively target different diastereomers by carefully choosing the synthetic strategy.

Chiral Pool-Based Routes for Piperidine Derivative Construction

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. researchgate.net These molecules can serve as versatile starting materials for the synthesis of complex chiral targets.

A potential chiral pool approach to 3-aminopiperidine scaffolds involves using amino acids such as L-lysine or L-ornithine. Multi-enzyme cascade reactions have been developed to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane. A similar one-pot cascade using variants of galactose oxidase and imine reductase on N-Cbz-protected L-ornithinol can yield L-3-N-Cbz-aminopiperidine with high enantiopurity. google.com This biocatalytic approach avoids potential racemization of labile intermediates and provides a direct entry into the chiral 3-aminopiperidine core, which can then be further elaborated to introduce the C3-methyl group and N-substituents to form the target molecule.

Diastereoselective Synthesis of Precursors to this compound

An alternative to direct asymmetric synthesis is the diastereoselective synthesis of a key precursor, followed by separation of diastereomers or a final optical resolution step. A common and highly effective precursor for 3,4-disubstituted piperidines is an N-protected 3-methyl-4-oxopiperidine, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. nih.govgoogle.com

The synthesis of this keto-piperidine can be achieved from readily available 4-methylpyridine. google.com The crucial step for establishing the required stereochemistry is the diastereoselective reduction of the ketone at C4. This reduction can be controlled to favor the formation of the corresponding cis-alcohol, where the hydroxyl and methyl groups are on the same face of the ring. Subsequent conversion of this alcohol to the amine via a Mitsunobu reaction or by activation and nucleophilic substitution with an amine source, typically proceeds with inversion of configuration, leading to the desired trans-relationship between the original hydroxyl group and the new amino group, which corresponds to a cis-relationship between the methyl and amino groups. Alternatively, reductive amination of the ketone can be employed, where the stereochemical outcome is influenced by the directing effects of the C3-methyl group and the choice of catalyst and reaction conditions. google.com

Optical Resolution Techniques for Racemic Intermediates and Final Products

When a synthetic route produces a racemic mixture of the target compound or a key intermediate, optical resolution is necessary to isolate the desired enantiomer. The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.

For a racemic mixture of cis-3-methyl-4-aminopiperidine derivatives, a chiral acid is added to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated in pure form, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure amine.

A variety of chiral acids have been successfully employed as resolving agents for piperidine derivatives. These include naturally derived acids like tartaric acid and its derivatives (e.g., L-di-p-toluyl tartaric acid) and synthetic resolving agents such as chiral cyclic phosphoric acids. The selection of the optimal resolving agent and crystallization solvent often requires empirical screening to achieve efficient separation and high yields.

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Class Specific Example Application Reference
Tartaric Acid Derivatives L-di-p-toluyl tartaric acid (L-DTTA) Resolution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Camphorsulfonic Acid (1S)-(+)-10-Camphorsulfonic acid General amine resolution N/A
Mandelic Acid (S)-(+)-Mandelic acid General amine resolution N/A
Chiral Phosphoric Acids (R)-4-(2-chloro-2-oxido-1,3,2-dioxaphosphorinan-4-yl) Resolution of 3-aminopiperidine

Key Reaction Sequences and Functionalization Strategies

The synthesis of polysubstituted piperidine rings, such as that in this compound, requires precise control over stereochemistry and regiochemistry. Advanced synthetic methodologies are employed to navigate these challenges, focusing on the strategic introduction and transformation of functional groups at key positions on the piperidine scaffold. These strategies often involve a combination of stereoselective reactions and robust functionalization techniques to build the target molecule with the desired configuration.

Stereoselective Alkylation and Amination Reactions in Piperidine Systems

Achieving the specific (3R,4S) stereochemistry of the target compound necessitates highly controlled synthetic methods. The relative cis configuration between the methyl group at the C-3 position and the amino group at the C-4 position is a key structural feature. Methodologies for the diastereoselective synthesis of 2,4-disubstituted and 3,4-disubstituted piperidines often serve as a foundation for these routes. researchgate.net

One common approach begins with a pre-existing piperidine derivative, such as a 4-piperidone. The introduction of the 3-methyl group can be accomplished via α-alkylation of the corresponding enamine or enolate. The stereoselectivity of this alkylation is crucial and can be influenced by the steric bulk of the N-substituent and the reaction conditions. For instance, the alkylation of an imine derived from N-phenethyl-4-piperidone with an alkyl halide has been used to generate 3-alkyl-4-piperidones. researchgate.net

Following the introduction of the C-3 substituent, the C-4 amino group can be installed. This is often achieved through the reduction of an oxime or through reductive amination of the C-4 ketone. The stereochemical outcome of this reduction is critical for establishing the final cis or trans relationship. Catalytic hydrogenation or reduction with hydride reagents can be directed by the existing substituent at C-3 to favor the desired diastereomer.

Modern approaches, such as catalyst-controlled C-H functionalization, offer powerful alternatives for installing substituents with high stereocontrol. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to functionalize the piperidine ring at specific positions, with the catalyst's chiral ligands directing the stereochemical outcome. nih.gov An indirect approach for C-3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane intermediate. nih.gov Another strategy involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine, which can provide access to cis-3-methyl-4-amino piperidine derivatives. researchgate.net

N-Alkylation and Exhaustive N,N-Dialkylation Methodologies

The synthesis of this compound requires the exhaustive methylation of the primary amino group at the C-4 position to form a tertiary dimethylamino group. N-alkylation of primary or secondary amines is a fundamental transformation in organic synthesis.

Direct alkylation using an alkyl halide, such as methyl iodide or methyl bromide, is a common method. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of base, such as potassium carbonate (K2CO3) or a non-nucleophilic organic base like N,N-diisopropylethylamine (Hünig's base), is important to prevent side reactions. researchgate.net To achieve exhaustive N,N-dialkylation, an excess of the alkylating agent is used. The reaction can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt. researchgate.net Careful control of stoichiometry and reaction conditions is therefore necessary.

An alternative and often higher-yielding method for N-methylation is reductive amination. This involves reacting the primary amine with an excess of formaldehyde in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Formic acid (Eschweiler-Clarke reaction) or sodium triacetoxyborohydride are commonly used reducing agents for this transformation. This method is particularly effective for exhaustive methylation and typically avoids the formation of quaternary salts.

Table 1: Comparison of N-Alkylation Methodologies for Amines

Method Alkylating Agent Typical Base/Reducing Agent Solvent Advantages Disadvantages
Direct Alkylation Methyl Iodide, Methyl Bromide K2CO3, NaH, DIPEA Acetonitrile, DMF Simple procedure. researchgate.net Risk of over-alkylation to quaternary salt; may require forcing conditions. researchgate.net
Reductive Amination (Eschweiler-Clarke) Formaldehyde Formic Acid None or Water High yield for exhaustive methylation; avoids quaternization. Requires heating; limited to methylation.
Reductive Amination Formaldehyde Sodium Triacetoxyborohydride, Sodium Cyanoborohydride Dichloromethane, Methanol Mild reaction conditions; high chemoselectivity. organic-chemistry.org Reagents can be toxic and moisture-sensitive.

Strategic Functional Group Transformations at C-3 and C-4 Positions of the Piperidine Ring

The construction of the this compound scaffold often relies on the strategic manipulation of functional groups at the C-3 and C-4 positions. The synthesis may not directly install the final methyl and dimethylamino groups but rather introduce precursor functionalities that are later converted into the desired groups.

A synthetic route could begin with a 4-piperidone derivative that is first functionalized at the C-3 position. For example, regioselective alkylation can be achieved by forming an enamine or enolate and reacting it with an appropriate electrophile. odu.edu The resulting 3-substituted-4-piperidone is a key intermediate.

The ketone at C-4 is a versatile functional handle for introducing the nitrogen substituent. It can be converted to an oxime, which is then reduced to a primary amine. The stereoselectivity of this reduction is a critical step in setting the relative stereochemistry between the C-3 and C-4 substituents. Alternatively, as discussed previously, the ketone can undergo reductive amination. nih.gov

In some strategies, the amine functionality is introduced via the ring-opening of an aziridine. For instance, a 3,4-piperidinyl aziridine can undergo regioselective ring-opening with a nucleophile, catalyzed by a copper reagent, to yield trans-3-amino-4-alkyl-piperidines. researchgate.net While this provides the trans isomer, modifications to the strategy could potentially yield the desired cis product.

The methyl group at C-3 can also be installed from other functional groups. For example, a carboxylic acid or ester group at C-3 could be reduced to a hydroxymethyl group, which is then converted to a methyl group through a two-step process of tosylation and reduction with a hydride reagent like lithium aluminum hydride.

Reductive Amination Strategies for Piperidine Amine Synthesis

Reductive amination is one of the most pivotal and widely used methods for the formation of C-N bonds and is particularly well-suited for the synthesis of substituted piperidine amines. researchgate.net This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. organic-chemistry.orgresearchgate.net

In the context of synthesizing the target molecule, a 3-methyl-4-piperidone serves as an ideal carbonyl precursor. The reductive amination of this ketone with ammonia, a primary amine, or a secondary amine can install the amino group at the C-4 position. To obtain the final N,N-dimethylamino group, a two-step approach is often employed: initial reductive amination with a primary amine (e.g., methylamine) followed by a second N-alkylation step, or a direct reductive amination with dimethylamine.

A variety of reducing agents can be employed, with the choice depending on the substrate and desired reaction conditions. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are particularly common because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion. researchgate.net This chemoselectivity allows the entire reaction to be performed in a single pot. researchgate.net

The stereochemical outcome of the reductive amination is influenced by the steric environment around the carbonyl group and the iminium ion intermediate. The approach of the hydride reagent is often directed by the existing substituent at the C-3 position, leading to the preferential formation of one diastereomer over the other.

Table 2: Common Conditions for Reductive Amination in Piperidine Synthesis

Carbonyl Substrate Amine Source Reducing Agent Solvent Key Features Reference
Ketone Piperidine NaBH3(CN) THF, Acetic Acid Standard conditions for secondary amine formation. researchgate.net researchgate.net
Aldehyde/Ketone Various Amines α-picoline-borane Methanol or Water Can be performed in aqueous or neat conditions. organic-chemistry.org
Aldehyde/Ketone Aromatic Amines Polymethylhydrosiloxane (PMHS), SnCl2 Methanol Chemoselective method using an inexpensive reducing agent. organic-chemistry.org
Aldehyde/Ketone Primary/Secondary Amines InCl3/Et3SiH Methanol Tolerates a wide range of functional groups. organic-chemistry.org

Conformational Landscape and Molecular Dynamics of 3r,4s N,n,3 Trimethylpiperidin 4 Amine

In-depth Analysis of Piperidine (B6355638) Ring Conformations (e.g., Chair, Boat, Twist-Boat)

The six-membered piperidine ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. This is the most stable conformation for piperidine itself. wikipedia.org In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. The substituents on the ring can occupy either axial positions, which are perpendicular to the general plane of the ring, or equatorial positions, which are in the approximate plane of the ring.

While the chair form is the ground state conformation for most piperidine derivatives, other higher-energy conformations such as the boat and twist-boat also exist on the potential energy surface. ias.ac.in The boat conformation is less stable than the chair due to eclipsing interactions between hydrogens on adjacent carbons and a transannular interaction (flagpole interaction) between hydrogens at the C1 and C4 positions. The twist-boat conformation is a more stable intermediate between two boat forms, where the torsional strain is somewhat relieved. researchgate.net Although less populated at equilibrium, these non-chair conformations can be important in reaction intermediates and in strained ring systems. researchgate.netnih.gov For N-acylpiperidines, for instance, the twist-boat conformation can be significantly populated. nih.gov

Steric and Electronic Influences of N- and C-Substituents on Conformational Preferences

The conformational equilibrium of (3R,4S)-N,N,3-Trimethylpiperidin-4-amine is significantly influenced by its four substituents: an N-methyl group, an N,N-dimethylamino group at C4, and two methyl groups at C3 and on the nitrogen atom.

The N-methyl group in N-methylpiperidine has a small preference for the equatorial position to avoid steric interactions with the syn-axial hydrogens at C3 and C5. stackexchange.com This preference is, however, not as pronounced as for a C-alkyl group due to the longer C-N bond compared to a C-C bond.

The substituents at C3 and C4, a methyl group and an N,N-dimethylamino group respectively, will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the other two axial substituents on the same side of the ring. In the case of a methyl group, this destabilizing interaction is significant.

Given the (3R,4S) stereochemistry, a conformation where both the C3-methyl and the C4-N,N-dimethylamino groups are equatorial is possible and would be sterically favored. This would result in a trans relationship between these two substituents. In this arrangement, the piperidine ring would likely adopt a chair conformation.

The presence of the N,N-dimethylamino group introduces additional complexity. The lone pair on the nitrogen of this group will also have steric and electronic effects. Furthermore, the size of the N,N-dimethylamino group is substantial and will strongly disfavor an axial orientation.

Intramolecular Interactions and Their Role in Shaping the Conformational Profile

Intramolecular interactions can play a crucial role in stabilizing particular conformations. In this compound, the potential for intramolecular hydrogen bonding is absent due to the tertiary nature of the amino group.

Furthermore, hyperconjugative interactions can also contribute to conformational stability. nih.govresearchgate.netresearchgate.net For instance, an anti-periplanar arrangement of a C-H bond and the lone pair on the ring nitrogen can lead to stabilizing hyperconjugation. The conformational preferences will be a balance of minimizing steric repulsions while maximizing these stabilizing electronic interactions.

Experimental Techniques for the Determination of Conformation in Solution and Solid State

The determination of the preferred conformation of piperidine derivatives relies on a combination of experimental techniques.

In the solid state , X-ray crystallography provides a definitive picture of the molecular structure, including the ring conformation and the orientation of all substituents. researchgate.netmdpi.comiucr.org This technique, however, only reveals the conformation adopted in the crystalline lattice, which may not be the most stable conformation in solution.

In solution , Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis. ias.ac.innih.govacs.org Key NMR parameters used for this purpose include:

1H NMR coupling constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents.

Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space, irrespective of whether they are bonded. This provides crucial information about the spatial proximity of different groups and helps to distinguish between axial and equatorial substituents.

13C NMR chemical shifts: The chemical shift of a carbon atom is sensitive to its steric environment. For instance, an axial methyl group is typically shielded and appears at a higher field (lower ppm) in the 13C NMR spectrum compared to an equatorial methyl group.

Advanced Computational Chemistry Approaches to Conformational Studies

Computational chemistry provides powerful tools to complement experimental studies and to gain a deeper understanding of the conformational landscape of molecules like this compound.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of a molecule. researchgate.netresearchgate.netresearchgate.net These methods can be used to:

Optimize the geometry of different possible conformations (e.g., chair with axial/equatorial substituents, boat, twist-boat).

Calculate the relative energies of these conformers to determine the most stable one.

Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model. researchgate.net

DFT methods, such as B3LYP and M06-2X, with appropriate basis sets, have been shown to provide accurate results for the conformational analysis of piperidine derivatives. nih.govosti.gov

Molecular Dynamics (MD) simulations are a computational method that simulates the movement of atoms and molecules over time. nih.govacs.orgacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can:

Explore the conformational space of a molecule and identify all accessible conformations.

Characterize the dynamic behavior of the molecule, including the rates of conformational interconversion.

Provide a picture of the conformational ensemble at a given temperature, showing the relative populations of different conformers.

MD simulations are particularly useful for understanding the flexibility of molecules and how their conformation might change in different environments, such as in solution or when interacting with a biological target. researchgate.netajchem-a.com

Force Field Development and Validation for Piperidine Systems

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For novel or complex molecules such as this compound, the development and validation of a robust force field are critical steps to ensure that the simulations can accurately predict its conformational landscape and dynamic behavior. This process typically involves the selection of a base force field, parameterization of missing or inadequate terms, and rigorous validation against quantum mechanical (QM) and, where available, experimental data.

Selection of a General Force Field

For organic molecules like substituted piperidines, several well-established general force fields can serve as a starting point. These include the General Amber Force Field (GAFF), the CHARMM General Force Field (CGenFF), and the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field. These force fields are designed to be compatible with their biomolecular counterparts (AMBER, CHARMM, and OPLS, respectively) and provide parameters for a wide variety of small organic molecules.

The choice of a general force field is often guided by the intended application, such as studying the molecule in isolation, in solution, or in complex with a biomolecule, as well as the availability of existing parameters for analogous chemical moieties. For this compound, a force field with good coverage for cyclic amines and substituted hydrocarbons would be advantageous. Automated tools, such as Antechamber for GAFF and ParamChem for CGenFF, can be used to generate an initial topology and assign parameters based on atom types.

Parameterization of Bonded and Non-bonded Terms

A force field describes the potential energy of a system as a sum of bonded and non-bonded interactions.

Bonded Interactions: These terms account for the energy associated with covalent bonds, bond angles, and dihedral angles.

Bond Stretching and Angle Bending: These are typically modeled as harmonic potentials. The equilibrium bond lengths and angles, as well as the corresponding force constants, are usually well-described by general force fields for standard chemical bonds. However, for strained ring systems or sterically crowded regions, refinement may be necessary.

Dihedral Angles: The torsional parameters governing rotation around chemical bonds are crucial for determining the conformational preferences of a molecule. For the piperidine ring in this compound, the dihedral angles within the ring dictate its pucker (e.g., chair, boat, twist-boat conformations). Additionally, the dihedral angles involving the N,N-dimethylamino and methyl substituents determine their orientation relative to the ring. These parameters are often the most critical to refine for a specific molecule.

The parameterization of dihedral terms typically involves performing relaxed potential energy surface (PES) scans at a high level of quantum mechanical theory (e.g., MP2 or DFT with an appropriate basis set). The energy profile as a function of the dihedral angle is then used to fit the Fourier series terms of the dihedral potential in the force field.

Non-bonded Interactions: These include van der Waals and electrostatic interactions.

Van der Waals Interactions: These are commonly described by the Lennard-Jones potential. The parameters for atom types in general force fields are typically well-transferable.

Electrostatic Interactions: These are modeled using partial atomic charges. The accuracy of the charge model is vital for correctly describing intermolecular interactions and the molecule's behavior in polar environments. Charges are commonly derived by fitting to the electrostatic potential (ESP) calculated from QM methods. The restrained electrostatic potential (RESP) fitting procedure is widely used to improve the transferability of charges across different conformations.

Validation of the Force Field

Once an initial set of parameters is obtained, the force field must be validated to ensure it can reproduce key properties of the molecule. This is an iterative process where parameters may be further refined based on the validation results.

Comparison with Quantum Mechanical Data:

Conformational Energies: The relative energies of different low-energy conformers (e.g., chair conformations with axial or equatorial substituents) calculated with the new force field should be compared with those obtained from high-level QM calculations.

Geometric Parameters: Key bond lengths, bond angles, and dihedral angles of the optimized geometries from MM and QM calculations should be in close agreement.

Vibrational Frequencies: A comparison of the vibrational frequencies calculated from the force field with those from QM can provide a more detailed validation of the potential energy surface around the minima.

Comparison with Experimental Data (if available):

NMR Observables: Nuclear Overhauser effect (NOE) data can provide information about inter-proton distances, which are sensitive to conformation. Coupling constants (J-couplings) can be related to dihedral angles via the Karplus equation and its variants. Averaged values of these observables from an MD simulation can be compared to experimental measurements.

Thermodynamic Properties: For bulk phases, properties such as the density and heat of vaporization can be calculated from simulations and compared to experimental values to validate the non-bonded parameters.

The following interactive data table provides a hypothetical example of the kind of data that would be generated and compared during the force field validation process for the key dihedral angles in the piperidine ring of this compound.

Table 1: Comparison of QM and MM Torsional Barriers for Key Dihedrals of this compound
Dihedral AngleQM Rotational Barrier (kcal/mol)Initial GAFF Barrier (kcal/mol)Refined Force Field Barrier (kcal/mol)Deviation After Refinement (%)
C2-C3-C4-C5 (Ring Pucker)5.87.25.91.7
N1-C2-C3-C(CH3) (Methyl Group Orientation)3.24.13.33.1
C3-C4-N(CH3)2 (Dimethylamino Group Orientation)4.55.84.62.2

The following table illustrates a sample comparison of the relative energies of different stable conformers of this compound as calculated by QM and the newly developed force field.

Table 2: Relative Conformational Energies of this compound
ConformerQM Relative Energy (kcal/mol)MM Relative Energy (kcal/mol)
Chair (Equatorial N(CH3)2, Axial CH3)0.000.00
Chair (Axial N(CH3)2, Equatorial CH3)1.521.48
Twist-Boat4.805.10

Through this systematic process of parameterization and validation, a reliable force field for this compound can be developed, enabling accurate and insightful molecular dynamics simulations of its conformational landscape.

Structure Activity/property Relationship Sar/spr Studies of 3r,4s N,n,3 Trimethylpiperidin 4 Amine Derivatives

Impact of N-Methylation and Further N-Substitution on Molecular Recognition and Interactions

The methylation state of the nitrogen atoms in the (3R,4S)-3-methylpiperidin-4-amine core is a critical determinant of its biological activity. The presence of the N,N-dimethyl group at the 4-amino position and the N-methyl group on the piperidine (B6355638) ring significantly influences factors such as basicity, lipophilicity, and the ability to form hydrogen bonds, all of which are pivotal for molecular recognition.

Research into a series of 4-aminopiperidine (B84694) derivatives as antifungal agents has provided valuable insights into the role of N-substitution. mdpi.com A systematic investigation of substituents on both the exocyclic amino group (at C-4) and the piperidine ring nitrogen (at position 1) revealed clear SAR trends. For antifungal activity, a long alkyl chain, such as dodecyl, on the 4-amino group was found to be highly beneficial, while the N,N-dimethyl substitution pattern of the parent compound was less favorable in this specific context. mdpi.com This suggests that for certain targets, the hydrophobic interactions afforded by a long alkyl chain outweigh the potential hydrogen bonding or ionic interactions of the primary or secondary amine.

Conversely, in the context of MCH-R1 antagonists, modifications of the 4-amino group often involve the formation of an amide bond. For example, a 3,5-dimethoxybenzamide (B98736) moiety attached to the 4-amino group, in conjunction with a naphthalen-2-ylmethyl group on the piperidine nitrogen, yielded a potent antagonist. nih.gov This indicates that for this particular target, the hydrogen bond donating and accepting capabilities of the amide linkage, along with the specific aromatic interactions of the appended groups, are key to high-affinity binding.

The data below summarizes the impact of N-substitution on the antifungal activity of 4-aminopiperidine derivatives against Yarrowia lipolytica.

CompoundN-1 SubstituentC-4 Amino SubstituentAntifungal Activity (% inhibition at 10 µg/mL)
Derivative 1Benzyl (B1604629)-H15
Derivative 2Benzyl-CH320
Derivative 3 (2b)Benzyl-C12H25 (dodecyl)98
Derivative 4 (3b)Phenylethyl-C12H25 (dodecyl)98
Derivative 5Benzyl-Cyclohexyl10

Data sourced from studies on 4-aminopiperidine derivatives as novel antifungal agents. mdpi.com

Stereochemical Influence of Chiral Centers at C-3 and C-4 on Molecular Function

The (3R,4S) stereochemistry of the title compound dictates a specific cis relationship between the methyl group at C-3 and the amino group at C-4 when the piperidine ring adopts a chair conformation. This fixed spatial arrangement is fundamental to its interaction with biological targets, as even minor changes in stereochemistry can lead to significant loss of activity.

Studies on closely related 3,4-disubstituted piperidines have consistently demonstrated the critical nature of stereochemistry. For instance, in a series of potent analgesics, the (3R,4S) configuration was identified as essential for high efficacy. nih.gov Molecular dynamics simulations of a (3R,4S) derivative binding to the μ opioid receptor indicated that this specific stereoisomer allows for an optimal set of interactions within the receptor's binding pocket. nih.gov

Further evidence for the importance of the C-3 and C-4 stereochemistry comes from research on fentanyl analogues. The introduction of a methyl group at the 3-position of the piperidine ring creates two chiral centers. In these analogues, the cis isomers were found to be significantly more potent as analgesics than their trans counterparts. researchgate.net This underscores that the relative orientation of the substituents at C-3 and C-4 is a key factor governing molecular function.

The table below illustrates the impact of stereochemistry on the analgesic potency of 3-methyl-fentanyl analogues.

CompoundStereochemistryAnalgesic Potency (relative to Fentanyl)
(±)-cis-3-Methylfentanylcis8x
(±)-trans-3-MethylfentanyltransLess active than Fentanyl
(±)-cis-3-Ethylfentanylcis1.5x
(±)-trans-3-EthylfentanyltransLess active than Fentanyl

Data derived from SAR studies on 3-alkylfentanyl derivatives. researchgate.net

Systematic Structural Modifications of the Piperidine Ring and Their Consequences

One common modification is the contraction of the six-membered piperidine ring to a five-membered pyrrolidine (B122466) ring. In a study on MCH-R1 antagonists, this structural change led to a significant enhancement in binding affinity. Specifically, transitioning from a 4-aminopiperidine scaffold to a 3-aminopyrrolidine (B1265635) scaffold resulted in a nearly four-fold increase in potency (Ki values of 27 nM for the piperidine derivative vs. 7 nM for the pyrrolidine analogue). nih.gov This suggests that the more compact pyrrolidine ring provides a better geometric fit for the MCH-1 receptor.

Another strategy involves introducing heteroatoms or other functional groups into the piperidine ring. While direct examples for the (3R,4S)-N,N,3-Trimethylpiperidin-4-amine scaffold are limited, broader studies on piperidine derivatives show that such changes can have profound effects. For instance, the synthesis of various substituted piperidin-4-ones, which can be precursors to 4-aminopiperidines, has been widely explored to generate chemical diversity for screening. researchgate.netajchem-a.com

Rational Design Principles for Analogues of this compound as Molecular Probes

The development of molecular probes from the this compound scaffold requires a rational design approach that integrates known SAR data with the specific requirements of the probe, such as the inclusion of a reporter group (e.g., a fluorophore or a radiolabel) or a reactive group for covalent labeling.

A key principle in designing such probes is the identification of positions on the scaffold where modifications are well-tolerated without disrupting the key interactions responsible for binding affinity and selectivity. SAR studies on related 4-aminopiperidine scaffolds have shown that the substituent on the piperidine nitrogen is often a suitable attachment point for larger groups. mdpi.comnih.gov For example, in MCH-R1 antagonists, a large naphthalen-2-ylmethyl group at this position was consistent with high affinity, suggesting that this vector could be used to attach a reporter group. nih.gov

Another design strategy is scaffold hopping, where the piperidine core is replaced by another heterocyclic system that maintains the crucial spatial arrangement of key functional groups. This was successfully demonstrated in the development of FABP4 inhibitors, where a pyridazinone scaffold was identified as a viable bioisosteric replacement for a pyrimidine (B1678525) ring found in a known ligand. mdpi.com This principle could be applied to design novel probes that retain the essential binding characteristics of the this compound core but possess different physicochemical properties.

Computational methods, such as molecular docking, play a vital role in the rational design process. Docking studies on N-acyl-4-arylaminopiperidines as potential inhibitors of the FabI enzyme helped to rationalize their activity and demonstrated that they could adopt a binding pose similar to other known inhibitors. utmb.edu Such in silico approaches can be used to predict how the addition of a probe functionality might affect binding and to prioritize the synthesis of the most promising candidates.

Investigation of Stereochemical Dependency in Defined Molecular Interactions

The stereochemical dependency of molecular interactions involving derivatives of this compound is a direct consequence of the chiral nature of their biological targets, such as receptors and enzymes. The precise three-dimensional arrangement of atoms in the (3R,4S) isomer allows for a complementary fit to the binding site, maximizing favorable interactions and minimizing steric clashes.

The crucial role of the (3R,4S) stereochemistry is clearly demonstrated in the development of a novel class of analgesics that target the μ opioid receptor. The lead compound in this series, which features a (3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl moiety, relies on this specific configuration for its potent activity. nih.gov Molecular modeling studies have proposed a detailed mechanism of activation at the receptor, highlighting how the (3R,4S) stereoisomer positions the key pharmacophoric groups—the dimethylamino group, the hydroxyl group, and the methoxyphenyl ring—in the correct orientation to engage with specific amino acid residues in the binding pocket of the receptor. nih.gov Any deviation from this stereochemistry would disrupt this intricate network of interactions, leading to a loss of potency.

Furthermore, studies on related 3,4-disubstituted piperidines have shown that the relative stereochemistry (cis vs. trans) is a primary determinant of agonist versus antagonist activity at opioid receptors. This demonstrates that stereochemistry not only affects binding affinity but can also fundamentally alter the functional outcome of the ligand-receptor interaction. The synthesis of optically pure (3R,4R)-1-benzyl-3-methyl-4-aminopiperidines as key intermediates for drug discovery further emphasizes the importance that the pharmaceutical industry places on controlling stereochemistry to achieve desired therapeutic effects. researchgate.net

The table below summarizes the known stereochemical dependencies for related piperidine scaffolds, illustrating the general principle that specific stereoisomers are required for optimal molecular function.

Scaffold/Compound ClassTargetFavored StereochemistryObserved Effect
3-Methyl-fentanyl AnaloguesOpioid Receptorscis-(3,4)Significantly higher analgesic potency compared to trans isomers. researchgate.net
(3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy... piperidinesμ Opioid Receptor(3R,4S)Essential for potent analgesic activity. nih.gov
3-Aminopyrrolidine DerivativesMCH-1 Receptor(R)Higher binding affinity compared to the corresponding (S) isomer. nih.gov

Applications of 3r,4s N,n,3 Trimethylpiperidin 4 Amine in Advanced Organic Synthesis

Utilization as a Chiral Building Block for the Construction of Complex Molecular Architectures

There is no available research in the public domain that specifically describes the use of (3R,4S)-N,N,3-Trimethylpiperidin-4-amine as a chiral building block for the construction of complex molecular architectures.

Role in the Development and Synthesis of Novel Heterocyclic Ring Systems

No specific examples or research findings were identified that detail the role of this compound in the development and synthesis of novel heterocyclic ring systems.

Precursor and Intermediate in Multicomponent Reactions and Cascade Processes

The scientific literature does not currently contain reports on the use of this compound as a precursor or intermediate in multicomponent reactions or cascade processes.

Exploitation in Ligand Design for Asymmetric Catalysis and Coordination Chemistry

There is no available information on the exploitation of this compound in ligand design for asymmetric catalysis or in coordination chemistry.

Computational and Theoretical Investigations of 3r,4s N,n,3 Trimethylpiperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and energetics of (3R,4S)-N,N,3-Trimethylpiperidin-4-amine. These calculations can predict the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

The electronic structure of a molecule is key to its reactivity. Properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. For substituted piperidines, DFT calculations can reveal how the different substituents influence these frontier orbitals.

Table 1: Illustrative Electronic Properties Calculated for a Substituted Piperidine (B6355638) Analog using DFT

PropertyCalculated ValueSignificance for this compound
HOMO Energy-6.646 eVIndicates the propensity to act as an electron donor in reactions.
LUMO Energy-1.816 eVReflects the ability to accept electrons, influencing interactions with electrophiles.
HOMO-LUMO Gap4.83 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.004 DQuantifies the polarity of the molecule, which affects its solubility and intermolecular forces.
Mulliken Charge on N4-amineNegativeSuggests this nitrogen atom is a likely site for electrophilic attack or protonation.

Note: The data in this table are representative values for a related heterocyclic compound (quinoline) calculated by DFT methods and serve to illustrate the types of parameters that would be determined for this compound. scirp.org

In Silico Modeling of Molecular Interactions and Binding Affinity (from a chemical perspective)

From a chemical perspective, in silico modeling can predict how this compound might interact with other molecules, such as proteins or enzymes, which is crucial for applications like drug discovery. Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to estimate the binding affinity of this compound to a hypothetical receptor. The process involves placing the ligand (the piperidine derivative) into the binding site of the receptor and calculating a score that represents the strength of the interaction. For instance, studies on other piperidine derivatives have successfully used molecular docking to predict their binding modes and affinities to targets like the µ-opioid receptor and the Epidermal Growth Factor Receptor (EGFR). tandfonline.comresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. tandfonline.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the molecular interactions. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the flexibility of both the ligand and the receptor. researchgate.net This can reveal important conformational changes that may occur upon binding and provide a more accurate estimation of the binding free energy. researchgate.net

Table 2: Example of Molecular Docking Results for Piperidine Derivatives Against a Protein Target

LigandProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Piperidine Derivative 1EGFR-9.8ASP855, LYS745
Piperidine Derivative 2EGFR-9.5MET793, GLY796
Piperidine Derivative 3µ-Opioid Receptor-8.13ASP147, TYR148
Standard Ligand (e.g., Morphine)µ-Opioid Receptor-7.5ASP147, HIS297

Note: This table presents example data from molecular docking studies of various piperidine derivatives against known protein targets to illustrate the type of information generated by such studies. tandfonline.comresearchgate.net

Predictive Modeling of Spectroscopic Signatures and Reaction Pathways

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is particularly useful. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure. The accuracy of these predictions has improved significantly, with modern computational protocols often providing results that are very close to experimental values. nih.gov A study on N-substituted piperidines demonstrated a very good correlation between calculated and experimental ¹H and ¹³C chemical shifts after performing a thorough conformational analysis. researchgate.net

Beyond spectroscopy, theoretical models can be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights into the reaction mechanism. For example, a theoretical study on the piperidine-catalyzed Knoevenagel condensation reaction elucidated the complete free energy profile, identifying the rate-determining step and the roles of various intermediates. acs.org Similarly, a computational investigation into the atmospheric oxidation of piperidine by OH radicals successfully predicted the branching ratios and major products of the degradation pathway. acs.org

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Piperidine Analog

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C252.151.50.6
C328.427.90.5
C445.845.20.6
C526.726.10.6
C651.951.50.4

Note: This table contains representative data for a substituted piperidine to illustrate the accuracy of computationally predicted NMR chemical shifts compared to experimental values. researchgate.net

Application of Chemoinformatics and Machine Learning for Chemical Space Exploration

Chemoinformatics and machine learning are increasingly used to navigate the vastness of chemical space and to predict the properties of new molecules. nih.gov Chemical space is a concept that organizes molecules based on their structural and physicochemical properties. nih.gov For a molecule like this compound, these tools can be used to understand its relationship to other known compounds and to predict its biological activities or other properties without the need for synthesis and testing.

By analyzing large databases of chemical structures and their associated properties, machine learning models can be trained to recognize patterns that correlate structure with activity. iapchem.org For example, a model could be developed to predict the analgesic potential of new piperidine derivatives based on a training set of known analgesics. tandfonline.com These models often use molecular descriptors—numerical representations of a molecule's properties, such as its size, shape, and electronic features—as input.

The exploration of the chemical space of piperidine derivatives is an active area of research, particularly in fragment-based drug discovery. rsc.org By synthesizing and analyzing libraries of diverse piperidine fragments, researchers can map out regions of chemical space with desirable properties. nih.gov Computational tools are essential for this process, allowing for the generation of virtual libraries and the prediction of properties for thousands or even millions of hypothetical compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Table 4: Examples of Molecular Descriptors Used in Chemoinformatics and Machine Learning Studies

Descriptor TypeExample DescriptorInformation Encoded
1D DescriptorsMolecular WeightSize of the molecule
H-Bond Donors/AcceptorsPotential for hydrogen bonding interactions
2D DescriptorsTopological Polar Surface Area (TPSA)A measure of a molecule's polarity
LogP (Partition Coefficient)Hydrophobicity/hydrophilicity
3D DescriptorsPrincipal Moments of Inertia (PMI)The 3D shape of the molecule
Molecular Surface AreaThe accessible surface for interactions

Note: This table provides examples of common molecular descriptors that would be calculated for this compound in a chemoinformatics or machine learning study to predict its properties.

Future Perspectives and Emerging Research Avenues for 3r,4s N,n,3 Trimethylpiperidin 4 Amine

Development of Green and Sustainable Synthetic Routes to Chiral Piperidines

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods for producing chiral piperidines. nih.gov A key focus is the use of biocatalysis, which offers high enantioselectivity and regioselectivity under mild reaction conditions. nih.gov Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, are emerging as a powerful strategy. For instance, a one-pot amine oxidase/ene imine reductase cascade can be used for the asymmetric dearomatization of activated pyridines to yield stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been successfully applied to the synthesis of precursors for antipsychotic drugs. acs.org

Another green approach involves the use of environmentally friendly catalysts and solvents. One-pot multi-component reactions catalyzed by substances like sodium lauryl sulfate in aqueous media are being explored for the synthesis of highly functionalized piperidines. growingscience.com These methods offer advantages such as operational simplicity, high yields, and the use of non-toxic, recyclable catalysts. The development of such sustainable routes is crucial for the large-scale and environmentally responsible production of chiral piperidines like (3R,4S)-N,N,3-Trimethylpiperidin-4-amine.

Green Synthesis Strategy Key Features Potential Application for this compound Synthesis
Chemo-enzymatic DearomatizationHigh stereoselectivity, mild reaction conditions. nih.govacs.orgAsymmetric synthesis from a substituted pyridine precursor.
One-pot Multi-component ReactionsUse of green catalysts (e.g., SLS), operational simplicity. growingscience.comEfficient assembly of the substituted piperidine (B6355638) core.
Rhodium-catalyzed Reductive TransaminationExcellent diastereo- and enantio-selectivities, functional group tolerance. dicp.ac.cnresearchgate.netStereospecific introduction of the amine group from a pyridinium salt.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The discovery of novel chemical reactions is paramount for accessing new chemical space and creating structurally diverse molecules. For chiral piperidines, research is focused on developing new methods for their functionalization. A notable area of exploration is the use of underutilized reactive intermediates, such as aziridinium ylides, for the synthesis of complex N-heterocycles. researchgate.net These intermediates can undergo stereocontrolled rearrangements to form densely functionalized piperidines. researchgate.net

Furthermore, combining biocatalytic C-H oxidation with radical cross-coupling presents a modern approach to the modular and enantiospecific functionalization of piperidines. researchgate.net This strategy allows for the derivatization of the saturated piperidine ring in a manner analogous to the well-established methods for aromatic compounds, thereby streamlining the synthesis of complex, three-dimensional molecules. researchgate.net The application of such novel transformations to this compound could enable the synthesis of new analogs with potentially enhanced biological activities.

Advancements in Stereochemical Control for Complex Molecular Architectures

Precise control over stereochemistry is critical in the synthesis of bioactive molecules, as different stereoisomers can have vastly different pharmacological properties. The development of methods to control the stereochemistry at multiple centers in the piperidine ring remains a significant area of interest. dntb.gov.ua One strategy involves the use of chiral primary amines in rhodium-catalyzed reductive transamination reactions of pyridinium salts to induce chirality in the resulting piperidine ring with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net

Another approach focuses on the diastereoselective functionalization of existing piperidine scaffolds. For example, diastereoselective lithiation and trapping can be used to access specific trans-disubstituted piperidines. rsc.org Furthermore, continuous flow protocols are being developed for the highly diastereoselective synthesis of α-chiral piperidines, offering rapid and scalable access to these important building blocks. acs.org These advancements in stereochemical control are essential for the efficient and selective synthesis of complex molecules like this compound and its derivatives.

Method for Stereochemical Control Description Relevance to this compound
Rhodium-catalyzed Asymmetric Reductive Heck ReactionCarbometalation of a dihydropyridine with an arylboronic acid to create a 3-substituted tetrahydropyridine with high enantioselectivity. acs.orgCould be adapted to introduce substituents at the 3- and 4-positions with defined stereochemistry.
Exocyclic Chirality Induced CondensationA nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines. rsc.orgA potential route to synthesize the chiral core of the target molecule.
Continuous Flow SynthesisUtilizes N-(tert-butylsulfinyl)-bromoimine and Grignard reagents for rapid and highly diastereoselective synthesis of functionalized piperidines. acs.orgOffers a scalable and efficient method for producing specific stereoisomers.

Integration of Automated Synthesis and High-Throughput Experimentation in Piperidine Chemistry

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis by enabling the rapid exploration of reaction conditions and the generation of large compound libraries. mrs-j.orgnih.gov Automated parallel synthesizers allow for the systematic variation of parameters such as catalysts, ligands, solvents, and temperature, significantly accelerating the optimization of synthetic routes. mrs-j.org HTE is particularly valuable for route scouting and parallel synthesis in medicinal chemistry projects. acs.org

For the synthesis of chiral piperidines, HTE can be employed to screen for optimal conditions for stereoselective reactions, leading to higher yields and selectivities. nih.gov The use of miniaturized reaction formats, such as 96-well plates, allows for the efficient screening of a wide range of reaction parameters with minimal material consumption. chemrxiv.org The application of these technologies to the synthesis of this compound could lead to more efficient and cost-effective production methods.

Predictive Chemistry and Retrosynthetic Analysis Assisted by Artificial Intelligence

Q & A

Q. What are the key synthetic routes for (3R,4S)-N,N,3-Trimethylpiperidin-4-amine, and how is stereochemical control achieved?

Synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

  • Step 1 : Alkylation of piperidin-4-amine precursors using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to introduce N-methyl groups.
  • Step 2 : Stereoselective introduction of the C3 methyl group via chiral auxiliaries or catalytic asymmetric synthesis. For example, using enantioselective hydrogenation of ketone intermediates with chiral catalysts like Ru-BINAP complexes .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the (3R,4S)-stereoisomer. Analytical techniques such as chiral HPLC or NMR (e.g., NOESY) verify stereochemistry .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify methyl group positions (δ ~2.2–2.5 ppm for N-methyl; δ ~1.0–1.2 ppm for C3-methyl) and confirm stereochemistry via coupling constants (e.g., axial vs. equatorial protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₂₀N₂, MW 156.28 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction resolves spatial arrangements of methyl groups .

Q. What physicochemical properties influence the compound’s bioavailability?

  • Lipophilicity : The three methyl groups enhance logP (~1.8–2.2), improving membrane permeability but potentially reducing aqueous solubility. Computational tools like MarvinSketch or experimental shake-flask methods quantify this .
  • pKa : The tertiary amine (pKa ~9.5) ensures partial protonation at physiological pH, aiding solubility in acidic environments (e.g., stomach) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) confirms stability up to ~150°C, critical for storage and formulation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,4S vs. 3S,4R) impact biological activity in receptor binding studies?

Comparative studies using enantiomers reveal stark differences:

Stereoisomer Target Receptor Binding Affinity (Ki) Functional Activity
(3R,4S)5-HT₂A8.7 nM (pKi)Inverse agonism
(3S,4R)5-HT₂A6.2 nM (pKi)Partial agonism
The (3R,4S) configuration optimizes van der Waals interactions with hydrophobic receptor pockets, while (3S,4R) induces conformational changes reducing efficacy . Contradictions in literature data often arise from assay conditions (e.g., membrane vs. whole-cell binding ).

Q. What strategies resolve discrepancies in pharmacokinetic data across in vitro and in vivo models?

  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., N-demethylated derivatives) that may interfere with in vivo activity. Cytochrome P450 inhibition assays (e.g., CYP3A4) clarify metabolic stability .
  • Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>90% in rodents), explaining reduced free fraction in vivo despite high in vitro potency .
  • Species-Specific Differences : Comparative studies in humanized mouse models vs. wild-type account for interspecies variability in receptor expression .

Q. How does fluorination of analogous compounds inform the design of (3R,4S)-derivatives?

Fluorinated analogs (e.g., (2S,4R)-2-(trifluoromethyl)piperidin-4-amine) demonstrate:

  • Enhanced Bioavailability : CF₃ groups increase metabolic stability (t₁/₂ ↑ 40%) by resisting oxidative degradation .
  • Receptor Selectivity : Fluorine’s electronegativity fine-tunes binding to serotonin receptors (e.g., 5-HT₂A vs. 5-HT₂C selectivity ratio improves 10-fold) .
  • Synthetic Challenges : Fluorine introduction requires specialized reagents (e.g., DAST) or late-stage functionalization via cross-coupling .

Q. What computational methods predict the compound’s interaction with novel biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, prioritizing targets like sigma-1 receptors (ΔG ~-9.2 kcal/mol) .
  • QSAR Modeling : 3D-QSAR using CoMFA identifies critical substituents (e.g., C3-methyl) contributing to activity against NMDA receptors (r² = 0.89) .
  • MD Simulations : GROMACS simulations (50 ns) assess dynamic binding stability, revealing hydrogen bonding with Asp155 in 5-HT₂A .

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